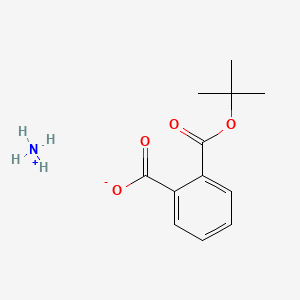
Phthalic acid, mono-tert-butyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, mono-tert-butyl ester, ammonium salt is a chemical compound derived from phthalic acid. It is an ester formed by the reaction of phthalic acid with tert-butyl alcohol, followed by neutralization with ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phthalic acid, mono-tert-butyl ester, ammonium salt typically involves the esterification of phthalic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The esterification reaction is conducted in large reactors, and the neutralization step is carefully controlled to ensure the purity of the final product. The compound is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalic acid, mono-tert-butyl ester, ammonium salt undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form phthalic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Phthalic acid.
Reduction: Tert-butyl alcohol and phthalic acid.
Substitution: Various substituted phthalates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, mono-tert-butyl ester, ammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism of action of phthalic acid, mono-tert-butyl ester, ammonium salt involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing phthalic acid and tert-butyl alcohol, which can then interact with biological molecules. The ammonium ion can also participate in ionic interactions with negatively charged sites on proteins and enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Di-n-butyl phthalate: Another ester of phthalic acid, used as a plasticizer.
Diethyl phthalate: A phthalic acid ester with similar applications in plastics and coatings.
Dimethyl phthalate: Used as a plasticizer and in the production of insect repellents.
Uniqueness: Phthalic acid, mono-tert-butyl ester, ammonium salt is unique due to its specific ester and ammonium salt structure, which imparts distinct chemical and physical properties. Its combination of ester and ammonium functionalities allows it to participate in a wider range of chemical reactions and interactions compared to other phthalic acid esters.
Eigenschaften
CAS-Nummer |
101976-13-0 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
azanium;2-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
InChI |
InChI=1S/C12H14O4.H3N/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14;/h4-7H,1-3H3,(H,13,14);1H3 |
InChI-Schlüssel |
FBVIPQVDCPREFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



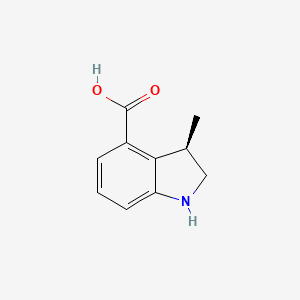
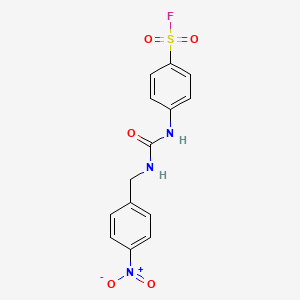

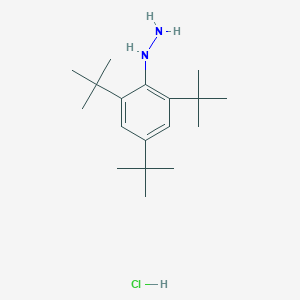
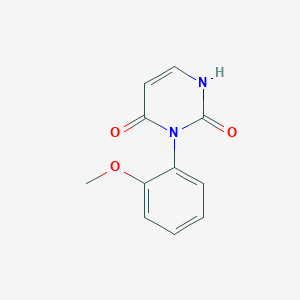
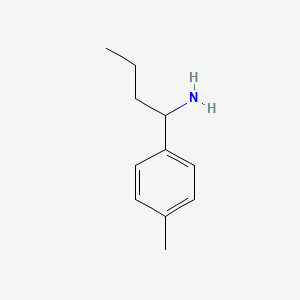

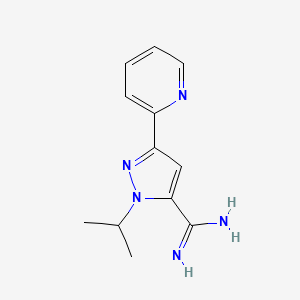
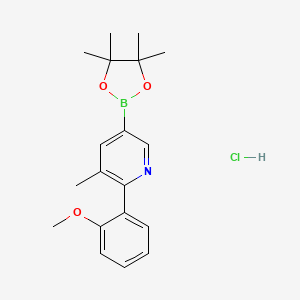
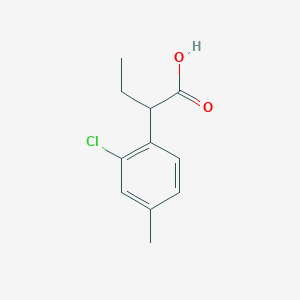
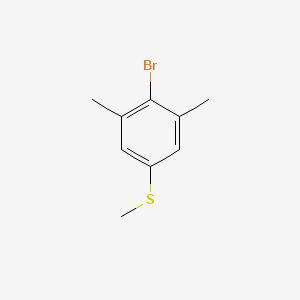
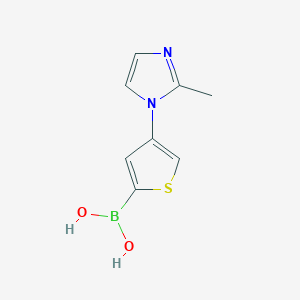
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
